molecular formula C11H14FNO3 B13690200 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone

Katalognummer: B13690200
Molekulargewicht: 227.23 g/mol
InChI-Schlüssel: HZQABTSSVDXBLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.24 g/mol . It is characterized by the presence of a pyridine ring substituted with a fluorine atom and an ethanone moiety with two ethoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety may also play a role in its chemical behavior and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Diethoxy-1-(4-pyridyl)ethanone: Similar structure but lacks the fluorine atom.

    2,2-Diethoxy-1-(3-chloro-4-pyridyl)ethanone: Contains a chlorine atom instead of fluorine.

    2,2-Diethoxy-1-(3-bromo-4-pyridyl)ethanone: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone imparts unique chemical properties, such as increased electronegativity and altered reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C11H14FNO3

Molekulargewicht

227.23 g/mol

IUPAC-Name

2,2-diethoxy-1-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C11H14FNO3/c1-3-15-11(16-4-2)10(14)8-5-6-13-7-9(8)12/h5-7,11H,3-4H2,1-2H3

InChI-Schlüssel

HZQABTSSVDXBLT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(=O)C1=C(C=NC=C1)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.